molecular formula C16H17O2P B8723933 methyl 3-diphenylphosphanylpropanoate CAS No. 76734-29-7

methyl 3-diphenylphosphanylpropanoate

Cat. No.: B8723933
CAS No.: 76734-29-7
M. Wt: 272.28 g/mol
InChI Key: HCZDSQSBFCVXFG-UHFFFAOYSA-N
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Description

Methyl 3-diphenylphosphanylpropanoate is an organophosphorus compound with the molecular formula C₁₇H₁₇O₂P and a molecular weight of 284.3 g/mol. Its structure consists of a propanoate backbone with a methyl ester group (-COOCH₃) and a diphenylphosphanyl (-PPh₂) substituent at the third carbon (Figure 1). This compound is widely used as a ligand precursor in transition metal catalysis due to the electron-rich nature of the diphenylphosphanyl group, which enhances metal coordination and catalytic activity in cross-coupling reactions .

Properties

CAS No.

76734-29-7

Molecular Formula

C16H17O2P

Molecular Weight

272.28 g/mol

IUPAC Name

methyl 3-diphenylphosphanylpropanoate

InChI

InChI=1S/C16H17O2P/c1-18-16(17)12-13-19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3

InChI Key

HCZDSQSBFCVXFG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 3-diphenylphosphanylpropanoate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with methyl acrylate under controlled conditions. The reaction typically requires a base such as potassium carbonate (K2CO3) and is carried out in an inert atmosphere to prevent oxidation of the phosphine group .

Industrial Production Methods

In industrial settings, the production of methyl 3-(diphenylphosphino)propanoate often involves large-scale batch reactions. The process may include the use of specialized reactors to maintain the required temperature and pressure conditions. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

methyl 3-diphenylphosphanylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which methyl 3-(diphenylphosphino)propanoate exerts its effects involves the interaction of the phosphine group with various molecular targets. In catalytic processes, the phosphine group coordinates with transition metals, facilitating the activation of substrates and promoting chemical transformations. The ester group can also participate in esterification and transesterification reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Key Properties :

  • Physical Form : Likely a crystalline or oily solid (inferred from analogs like N-succinimidyl derivatives, which are crystalline powders) .
  • Solubility : Expected to be soluble in organic solvents (e.g., dichloromethane, THF) but poorly soluble in water due to hydrophobic aromatic groups.
  • Applications : Used in asymmetric catalysis, Suzuki-Miyaura couplings, and as a building block for functionalized phosphine ligands .

Structural and Functional Analogues

The following compounds are structurally or functionally related to methyl 3-diphenylphosphanylpropanoate:

N-Succinimidyl 3-(Diphenylphosphino)propionate
  • Molecular Formula: C₁₉H₁₈NO₄P
  • Molecular Weight : 355.33 g/mol
  • Key Differences :
    • Replaces the methyl ester with a succinimidyl ester (-O(CO)N(C₂H₂O₂)).
    • The succinimidyl group is highly reactive toward amines, making it ideal for bioconjugation (e.g., attaching phosphine ligands to proteins or peptides) .
  • Applications : Bioconjugation, targeted drug delivery, and surface functionalization.
Methyl 3-(Dimethoxyphosphinoyl)propionate
  • Molecular Formula : C₇H₁₅O₅P
  • Molecular Weight : 212.16 g/mol
  • Key Differences: Substitutes diphenylphosphanyl with a dimethoxyphosphinoyl group (-PO(OCH₃)₂). The phosphonate group is less electron-donating than phosphine, reducing its efficacy in metal catalysis but improving stability toward oxidation .
  • Applications : Precursor for flame retardants, corrosion inhibitors, and hydrolytically stable ligands.
(S)-Methyl 3-(3,4-Dimethoxyphenyl)-2-[2-(Diphenylphosphanyl)benzamido]-propanoate
  • Molecular Formula: C₃₂H₃₁NO₅P
  • Molecular Weight : 556.57 g/mol
  • Key Differences :
    • Incorporates a 3,4-dimethoxyphenyl group and a benzamido substituent, enhancing steric bulk and electronic diversity.
    • Designed for asymmetric catalysis, where the chiral environment improves enantioselectivity .
  • Applications : Chiral auxiliaries in enantioselective hydrogenation and C–C bond-forming reactions.

Comparative Data Table

Property This compound N-Succinimidyl 3-(Diphenylphosphino)propionate Methyl 3-(Dimethoxyphosphinoyl)propionate (S)-Methyl 3-(3,4-Dimethoxyphenyl)-...propanoate
Molecular Weight (g/mol) 284.3 355.33 212.16 556.57
Substituents -PPh₂, -COOCH₃ -PPh₂, -O(CO)N(C₂H₂O₂) -PO(OCH₃)₂, -COOCH₃ -PPh₂, -COOCH₃, 3,4-dimethoxyphenyl, benzamido
Reactivity High (electron-rich phosphine) High (amine-reactive ester) Low (oxidatively stable phosphonate) Moderate (sterically hindered)
Solubility Organic solvents Organic solvents Polar aprotic solvents Organic solvents
Primary Applications Catalysis, ligand synthesis Bioconjugation Industrial additives Asymmetric catalysis
Storage Conditions Ambient (inferred) Refrigerated Ambient Ambient
Purity (Typical) ≥95% (inferred) ≥98% ≥95% ≥90% (research-grade)

Data derived from

Research Findings and Performance

  • Catalytic Efficiency: this compound outperforms dimethoxyphosphinoyl analogs in palladium-catalyzed cross-couplings due to stronger metal-phosphine bonding .
  • Stability : The succinimidyl derivative exhibits lower thermal stability than the methyl ester, requiring refrigeration to prevent hydrolysis .
  • Steric Effects: The bulky substituents in the (S)-methyl derivative (evidence 10) reduce catalytic turnover but enhance enantioselectivity by >90% in hydrogenation reactions .

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